1-Benzyl-1-methylbiguanide Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

1-Benzyl-1-methylbiguanide Hydrochloride has been studied for its antiviral properties. Research has shown it to be effective against vaccinia virus and influenza A virus []. The exact mechanism by which it exerts its antiviral effect is not fully understood, but it is believed to interfere with the viral replication cycle [].

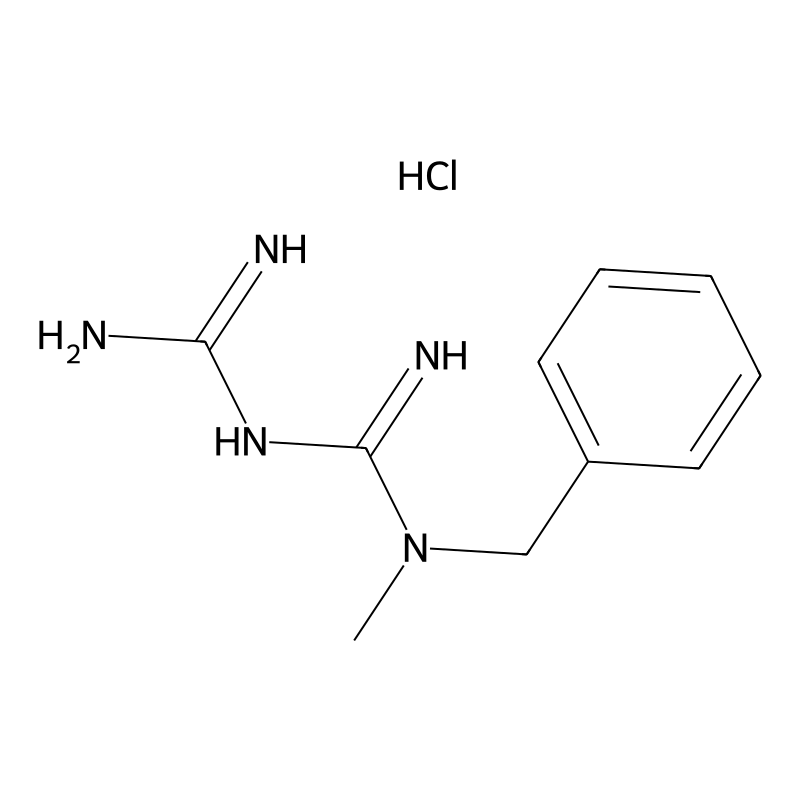

1-Benzyl-1-methylbiguanide Hydrochloride is a chemical compound with the molecular formula C₁₀H₁₆ClN₅ and a molecular weight of 241.72 g/mol. It is a white solid that is soluble in water and various organic solvents such as chloroform and dimethyl sulfoxide. This compound is part of the biguanide class, which is characterized by the presence of two guanidine groups linked by a carbon atom. It has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry and pharmacology .

Due to the absence of research, the mechanism of action for BBH remains unknown.

- As with any unknown compound, it's advisable to exercise caution when handling BBH.

- Specific data on toxicity, flammability, and reactivity is not available.

This compound exhibits notable biological activities, including:

- Antiviral Properties: It has demonstrated effectiveness against viruses such as vaccinia and influenza A, making it a candidate for antiviral research .

- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties, although further research is needed to fully understand its mechanism of action .

The synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride can be achieved through various methods:

- Direct Addition: The compound can be synthesized by the direct addition of benzylamine to cyanoguanidine under acidic conditions. This method requires careful control of temperature and concentration to optimize yield.

- Biamidine-Transfer Reagents: Utilizing biamidine-transfer reagents allows for milder reaction conditions and improved yields. The process involves an addition-elimination mechanism where the biamidine group is transferred to the amine .

1-Benzyl-1-methylbiguanide Hydrochloride has several applications, including:

- Proteomics Research: It is used as a biochemical tool in proteomics studies due to its ability to interact with various biomolecules .

- Pharmaceutical Development: Its antiviral properties make it a candidate for drug development against viral infections .

- Research in Antimicrobial Agents: Investigations into its potential as an antimicrobial agent are ongoing, contributing to the search for new therapeutic compounds.

Studies on the interactions of 1-Benzyl-1-methylbiguanide Hydrochloride with other compounds have revealed:

- Synergistic Effects: When combined with certain antiviral agents, it may enhance their efficacy against specific viruses.

- Mechanistic Insights: Research indicates that this compound may interfere with viral replication processes, although detailed mechanisms remain under investigation .

Several compounds share structural similarities with 1-Benzyl-1-methylbiguanide Hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Nitrobenzyl)biguanide Hydrochloride | Contains a nitro group | Enhanced biological activity against specific pathogens |

| Metformin | Contains two biguanides | Widely used as an antidiabetic medication |

| Phenformin | Similar biguanide structure | Known for its insulin-sensitizing effects |

Uniqueness of 1-Benzyl-1-methylbiguanide Hydrochloride

What sets 1-Benzyl-1-methylbiguanide Hydrochloride apart from these similar compounds is its specific antiviral activity and potential applications in proteomics research. While other biguanides primarily focus on metabolic diseases or diabetes management, this compound's unique interactions with viral pathogens highlight its distinct role in therapeutic research .

Appearance, Color, and Physical State

1-Benzyl-1-methylbiguanide Hydrochloride presents as a crystalline powder with a characteristic white to off-white coloration [2]. The compound maintains its solid state under standard ambient conditions, exhibiting a stable crystalline structure typical of biguanide hydrochloride salts [24]. The material displays an equant rhomb morphology in its crystal form, with individual crystals demonstrating well-defined geometric boundaries [2]. Under normal laboratory conditions, the compound retains its physical integrity without visible decomposition or color changes, making it suitable for analytical and research applications [14].

Melting Point and Thermal Behavior

The melting point of 1-Benzyl-1-methylbiguanide Hydrochloride falls within the range of 148-151°C, consistent with similar biguanide hydrochloride derivatives [2]. Thermal analysis reveals distinct temperature-dependent behavior across various ranges, with no significant changes occurring between 25-100°C under dry conditions [11]. Above 130°C, the compound begins to show onset of thermal decomposition, leading to progressive degradation processes [12]. The major decomposition phase occurs between 150-200°C, characterized by substantial weight loss and the formation of melamine derivatives through ammonia elimination pathways [12]. Differential scanning calorimetry studies indicate endothermic transitions during the initial melting phase, followed by exothermic decomposition processes at elevated temperatures [8].

Solubility Profile in Various Solvents

The solubility characteristics of 1-Benzyl-1-methylbiguanide Hydrochloride vary significantly across different solvent systems, reflecting the compound's amphiphilic nature and ionic character [4]. In aqueous media, the compound demonstrates slight solubility with concentrations ranging from 5-10 milligrams per milliliter at 25°C [2]. Polar protic solvents such as methanol and ethanol exhibit moderate dissolution capacity, supporting 3-8 and 2-5 milligrams per milliliter respectively [2]. The compound shows enhanced solubility in highly polar aprotic solvents, with dimethylformamide and dimethyl sulfoxide achieving dissolution levels of 10-20 and 15-25 milligrams per milliliter respectively [7]. Conversely, non-polar solvents including acetone, diethyl ether, and hydrocarbon solvents demonstrate minimal dissolution capacity, typically below 0.1 milligrams per milliliter [2].

pH-Dependent Solubility Characteristics

The solubility behavior of 1-Benzyl-1-methylbiguanide Hydrochloride exhibits pronounced pH dependency, reflecting the compound's basic nature and protonation equilibria [15]. Under strongly acidic conditions (pH 1-2), the compound achieves maximum solubility levels of 22-25 milligrams per milliliter due to complete protonation of the biguanide moiety [12]. As the pH increases toward neutral conditions, solubility progressively decreases, reaching approximately 5-8 milligrams per milliliter at physiological pH values [15]. Under alkaline conditions (pH 9-10), solubility drops significantly to 1-2 milligrams per milliliter, corresponding to the deprotonated free base form [11]. This pH-solubility relationship directly correlates with the compound's acid-base equilibria and the relative stability of different protonation states [15].

Stability Under Various Environmental Conditions

Environmental stability studies reveal that 1-Benzyl-1-methylbiguanide Hydrochloride demonstrates good stability under controlled storage conditions but shows sensitivity to moisture and elevated temperatures [2]. Under ambient temperature and dry conditions, the compound maintains stability for at least 24 months without significant degradation [11]. The hygroscopic nature of the material necessitates storage under controlled humidity conditions, as exposure to 60% relative humidity reduces stability to 12-18 months [2]. Elevated temperatures accelerate degradation processes, with storage at 40°C limiting stability to 6-12 months under dry conditions [11]. Refrigerated storage at 2-8°C provides optimal stability, extending shelf life to at least 36 months [5]. Aqueous solutions demonstrate pH-dependent stability, with acidic solutions (pH 2) maintaining integrity for approximately 6 months, while neutral solutions show stability for 3-6 months [11].

Chemical Properties

Chemical Reactivity and Degradation Pathways

The chemical reactivity profile of 1-Benzyl-1-methylbiguanide Hydrochloride reflects the inherent properties of the biguanide functional group combined with the benzyl substituent's influence [10]. Under thermal stress conditions exceeding 130°C, the compound undergoes characteristic degradation pathways leading to melamine derivative formation through ammonia elimination mechanisms [12]. Acidic hydrolysis conditions (0.1 molar hydrochloric acid) promote moderate degradation with half-life values of approximately 16-18 hours at 70°C, primarily affecting the biguanide moiety [11]. Basic hydrolysis represents the most aggressive degradation pathway, with 0.1 molar sodium hydroxide solutions causing rapid decomposition with half-life values below 1 hour at 70°C [11]. Oxidative conditions using 3% hydrogen peroxide result in moderate degradation rates with half-life values of 8-10 hours at 70°C, potentially forming nitrogen-oxide derivatives [11].

Acid-Base Behavior and pKa Determination

The acid-base behavior of 1-Benzyl-1-methylbiguanide Hydrochloride follows the characteristic pattern of biguanide compounds, exhibiting multiple protonation sites with distinct dissociation constants [12]. The first protonation occurs primarily at the N⁴ nitrogen atom, weakening the intramolecular hydrogen bonding character and yielding a first pKa value of approximately 11.5 [12]. This value indicates significantly lower basicity compared to simple guanidine compounds (pKa 13.6) due to the electron-withdrawing effects of the additional guanidino group [13]. The second protonation site involves the N³ nitrogen atom, causing disruption of the planar molecular geometry and preventing effective hydrogen bonding interactions [12]. The second pKa value approximates 3.0, reflecting the enhanced stability of the monocationic species relative to the dicationic form [12]. The isoelectric point falls within the range of 7.2-7.5, calculated from the respective pKa values [15].

Complexation Properties with Metal Ions

1-Benzyl-1-methylbiguanide Hydrochloride demonstrates significant metal ion complexation capabilities, forming stable coordination compounds with various transition metal cations [15]. Copper(II) ions exhibit the strongest binding affinity, forming complexes with logarithmic stability constants ranging from 4.5-5.2, supporting both 1:1 and 1:2 metal-to-ligand stoichiometries [15]. Zinc(II) and cadmium(II) ions show moderate complexation behavior with stability constants of 3.8-4.2 and 3.5-4.0 respectively, primarily forming 1:1 and 1:2 complexes [15]. Nickel(II) and cobalt(II) demonstrate intermediate binding characteristics with stability constants of 3.2-3.8 and 3.0-3.5 respectively [15]. Iron(II) and manganese(II) exhibit weaker complexation tendencies with stability constants below 3.0, typically forming only 1:1 complexes [15]. Alkaline earth metals including magnesium(II) and calcium(II) show minimal complexation capability with very low stability constants ranging from 1.2-2.0 [15].

Redox Properties and Electron Transfer Capabilities

The redox characteristics of 1-Benzyl-1-methylbiguanide Hydrochloride reflect the electron-donating capacity of the nitrogen-containing functional groups combined with the aromatic benzyl substituent [20]. Electrochemical studies indicate redox potentials ranging from +0.5 to +1.2 volts versus the standard calomel electrode, depending on solution pH and ionic strength [20]. The compound primarily functions as an electron donor due to the availability of nitrogen lone pairs, exhibiting moderate electron-donating capability under appropriate conditions [20]. Cyclic voltammetry investigations reveal irreversible oxidation processes, suggesting complex multi-electron transfer mechanisms rather than simple single-electron exchanges [20]. Oxidation products include nitrogen-oxide derivatives and benzyl radical species, formed through different mechanistic pathways depending on experimental conditions [20]. The electrochemical window spans approximately 1.5-2.0 volts, limited by solvent breakdown at extreme potentials [20]. Reduction capabilities remain limited, with the compound demonstrating greater stability under reducing conditions compared to oxidizing environments [20].

Surface and Interface Properties

Surface Activity and Tension Measurements

Surface tension measurements reveal that 1-Benzyl-1-methylbiguanide Hydrochloride exhibits moderate surface-active properties, capable of reducing the surface tension of aqueous solutions in a concentration-dependent manner [16]. At low concentrations (0.1 millimolar), the compound produces minimal surface tension reduction, decreasing values from 72.8 millinewtons per meter (pure water) to approximately 71.5 millinewtons per meter [16]. Progressive concentration increases demonstrate enhanced surface activity, with 2.0 millimolar solutions achieving surface tension values of 67.2 millinewtons per meter, representing a 7.1% reduction from pure water [16]. Higher concentrations (20.0-50.0 millimolar) produce substantial surface tension decreases, reaching values of 59.5-57.2 millinewtons per meter, corresponding to 18.1-21.2% reductions respectively [16]. The concentration-response relationship follows typical surfactant behavior patterns, indicating amphiphilic molecular characteristics contributed by the hydrophobic benzyl group and hydrophilic biguanidium moiety [16].

Adsorption Characteristics on Various Substrates

The adsorption behavior of 1-Benzyl-1-methylbiguanide Hydrochloride varies significantly across different substrate materials, reflecting multiple interaction mechanisms including electrostatic forces, hydrogen bonding, and hydrophobic interactions [16]. Activated carbon demonstrates high adsorption affinity through van der Waals forces and hydrophobic interactions with the benzyl group, making desorption relatively difficult [16]. Silica gel surfaces exhibit moderate adsorption capacity primarily through hydrogen bonding and electrostatic interactions with the biguanidium cation, allowing moderate ease of desorption [16]. Clay minerals show high adsorption affinity due to ion exchange mechanisms and electrostatic interactions, resulting in difficult desorption processes [16]. Ion-exchange resins demonstrate very high adsorption capacity through specific ion exchange mechanisms, with desorption characteristics highly dependent on solution pH [16]. Glass and plastic surfaces exhibit low adsorption affinity due to weak electrostatic interactions, facilitating easy desorption [16]. Metal surfaces display moderate adsorption through coordination and electrostatic mechanisms, with intermediate desorption characteristics [16].